(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium
Description
(NZ)-N-[(1H-Indol-3-yl)methylidene]-N-oxidoanilinium is a nitrogen-oxidized Schiff base derivative featuring an indole core linked via a methylidene bridge to an N-oxidoanilinium moiety. Structural characterization of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(indol-3-ylidenemethyl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C15H12N2O/c18-17(13-6-2-1-3-7-13)11-12-10-16-15-9-5-4-8-14(12)15/h1-11,18H |
InChI Key |
YIWOFXAYADWJRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium typically involves the condensation of an indole derivative with an aniline derivative under specific reaction conditions. One common method is the reaction of 1H-indole-3-carbaldehyde with N-oxidoaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The indole ring system allows for various substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its indole ring system is a versatile scaffold for the development of new chemical entities.
Biology: In biological research, (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, indole-based drugs are known to interact with various biological targets, including enzymes and receptors, which are crucial in disease pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium involves its interaction with molecular targets such as enzymes and receptors. The indole ring system allows the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from 2-Oxoindoline Derivatives
highlights a series of 2-oxoindoline derivatives with modifications at the acetamide and indole positions. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Key Findings:
Polarity and Solubility: The N-oxidoanilinium group in the target compound likely confers higher polarity compared to non-oxidized analogs (e.g., compound 2 or 15), making it more soluble in polar solvents like water or methanol. This contrasts with phenethyl- or naphthalene-substituted derivatives, which prioritize lipophilicity .
Electronic Effects : The N-oxide group may enhance redox activity or serve as a hydrogen bond acceptor, distinguishing it from derivatives like compound IK, which relies on a carboxylic acid for polarity.
Steric Considerations : Bulky substituents (e.g., naphthalene in compound 18) could hinder molecular packing or target binding, whereas the target’s planar structure may facilitate π-π interactions in biological systems.
Functional Implications of Structural Variations
- Biological Activity : Indole derivatives often exhibit antimicrobial or anticancer properties. The target’s N-oxide may modulate toxicity or bioavailability compared to compounds like HIP-1 (), which lacks oxidation but includes a triazole group for heterocyclic diversity.
- Stability : Methyl-substituted indoles (e.g., compound 15) resist oxidative degradation, whereas the target’s N-oxide might be prone to reduction under physiological conditions.
Biological Activity
Overview of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium
This compound is a synthetic compound that belongs to a class of organic molecules known for their diverse biological activities. The indole moiety is particularly significant in medicinal chemistry due to its presence in many natural products and pharmaceuticals.
Chemical Structure
The compound features an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of the oxime group (N-oxido) and the anilinium structure contributes to its potential reactivity and biological properties.
Antimicrobial Activity
Indole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds with indole structures exhibit activity against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Inhibitory |
| Staphylococcus aureus | Inhibitory |
| Pseudomonas aeruginosa | Moderate |
The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Properties
Indole derivatives are also recognized for their anticancer effects. Studies indicate that they can induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : Inducing G1/S phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
A notable case study involved the evaluation of indole derivatives in human breast cancer cells, where they demonstrated significant cytotoxicity compared to standard chemotherapeutics.
Antioxidant Activity
The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals. This property is critical in preventing oxidative stress-related diseases.
Research has shown that similar compounds can significantly reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of indole derivatives. They may exert protective effects against neurodegenerative diseases by:
- Reducing neuroinflammation
- Modulating neurotransmitter levels
- Enhancing neuronal survival
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
